

# An In-depth Technical Guide to 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone

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## Compound of Interest

Compound Name:	2-Bromo-1-(4-(dimethylamino)phenyl)ethanone
Cat. No.:	B1267043

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-1-(4-(dimethylamino)phenyl)ethanone**, a key intermediate in organic synthesis. The document details its chemical and physical properties, experimental protocols for its synthesis, and its applications in research and development, particularly within the pharmaceutical and agrochemical sectors.

## Core Compound Data

**2-Bromo-1-(4-(dimethylamino)phenyl)ethanone** is an organic compound valued for its utility as a reactive intermediate.<sup>[1]</sup> The presence of an  $\alpha$ -bromoketone functional group makes it a versatile building block for constructing more complex molecular architectures.

A summary of its key quantitative properties is provided below for easy reference and comparison.

Property	Value	Source(s)
Molecular Weight	242.11 g/mol	<a href="#">[2]</a>
Molecular Formula	C <sub>10</sub> H <sub>12</sub> BrNO	<a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	37904-72-6	<a href="#">[2]</a>
Physical Form	Solid	<a href="#">[3]</a>
Purity	Typically ≥95%	<a href="#">[3]</a>
IUPAC Name	2-bromo-1-[4-(dimethylamino)phenyl]ethane	<a href="#">[2]</a>
Common Synonyms	4-(Dimethylamino)phenacyl bromide, p-(Dimethylamino)phenacyl bromide, 2-Bromo-4'-(dimethylamino)acetophenone	<a href="#">[2]</a> <a href="#">[3]</a>

## Synthesis and Experimental Protocols

The synthesis of **2-Bromo-1-(4-(dimethylamino)phenyl)ethanone** typically involves the  $\alpha$ -bromination of its precursor, 4-dimethylaminoacetophenone. This reaction is a fundamental process in organic chemistry, and several methods can be employed. Below is a detailed methodology based on established protocols for the bromination of acetophenone derivatives.

### Experimental Protocol: $\alpha$ -Bromination using Pyridine Hydrobromide Perbromide

This method is advantageous due to its safety, high yield, and cost-effectiveness.[\[4\]](#) Pyridine hydrobromide perbromide serves as a solid, stable source of bromine, making it easier and safer to handle than liquid bromine.

#### Materials:

- 4-Dimethylaminoacetophenone

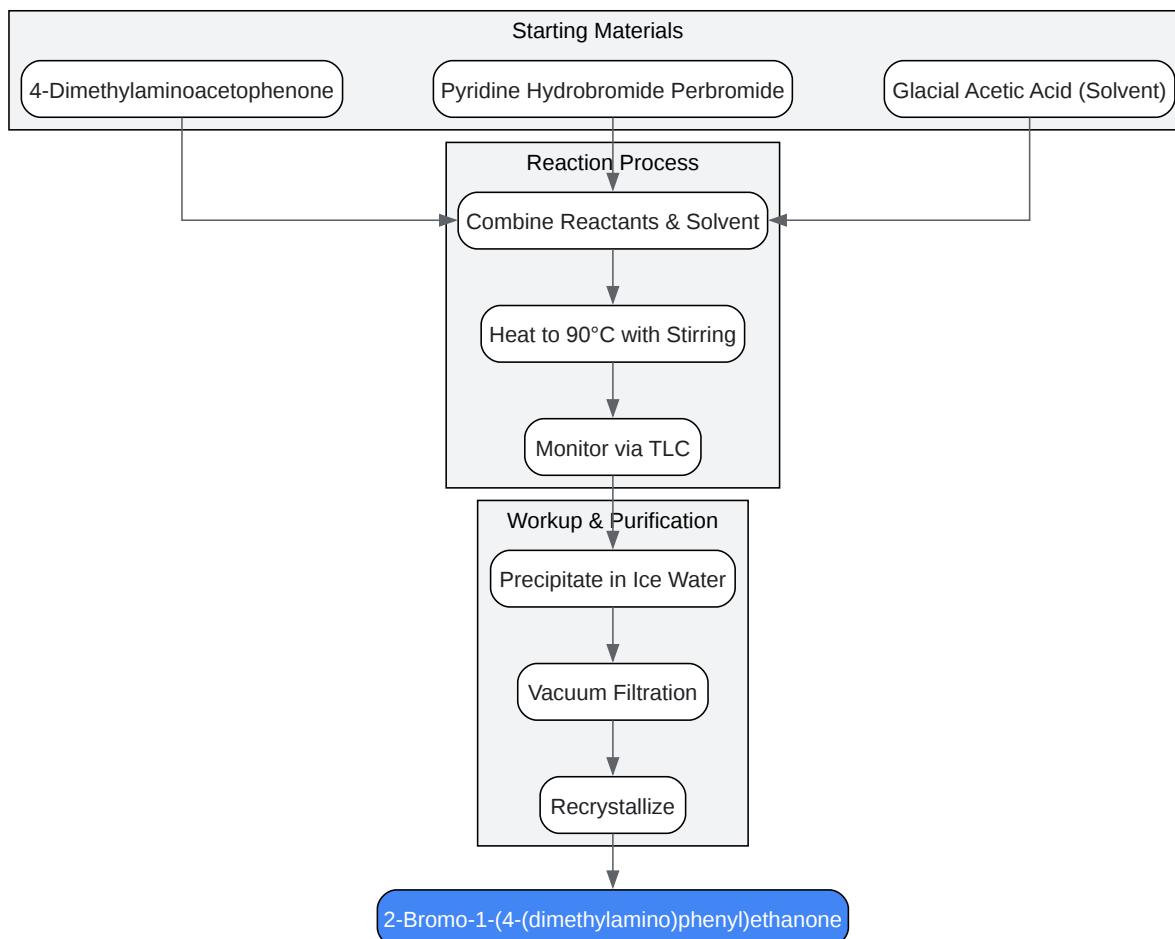
- Pyridine hydrobromide perbromide
- Glacial Acetic Acid (Solvent)
- 50 mL Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating mantle
- Standard laboratory glassware for workup and purification

#### Procedure:

- Reaction Setup: In a 50 mL round-bottom flask, combine 4-dimethylaminoacetophenone (1 equivalent) and pyridine hydrobromide perbromide (1.1 equivalents).
- Solvent Addition: Add glacial acetic acid to the flask to serve as the reaction solvent.
- Reaction Conditions: Equip the flask with a reflux condenser and place it on a heating mantle with a magnetic stirrer. Heat the reaction mixture to 90°C with continuous stirring.[4][5]
- Monitoring: The reaction progress can be monitored using Thin Layer Chromatography (TLC) to observe the consumption of the starting material.
- Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.
- Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any residual acetic acid and pyridine salts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final, pure **2-Bromo-1-(4-(dimethylamino)phenyl)ethanone**.

## Synthetic Workflow

The logical flow of the synthesis described above can be visualized as a straightforward experimental workflow.

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Caption: Synthesis workflow for **2-Bromo-1-(4-(dimethylamino)phenyl)ethanone**.

## Applications in Research and Drug Development

As a reactive intermediate, **2-Bromo-1-(4-(dimethylamino)phenyl)ethanone** is a valuable precursor in the synthesis of various target molecules. Its utility stems from the electrophilic carbon adjacent to the carbonyl group and the nucleophilic bromine atom, which can be readily displaced.

- **Pharmaceutical Synthesis:** The  $\alpha$ -bromoketone moiety is a common pharmacophore and a key building block for synthesizing a wide range of heterocyclic compounds and other complex molecules with potential biological activity. It is frequently used in the development of novel therapeutic agents.
- **Agrochemical Development:** Similar to its role in pharmaceuticals, this compound serves as a starting material for creating new pesticides and herbicides.
- **Organic Synthesis:** In a broader research context, it is used in various organic reactions, including nucleophilic substitution and the formation of carbon-carbon bonds, enabling the construction of diverse molecular scaffolds.<sup>[1]</sup>

## Safety and Handling

It is critical to handle this compound with appropriate safety precautions.

- **Hazard Classification:** **2-Bromo-1-(4-(dimethylamino)phenyl)ethanone** is classified as a corrosive substance.
- **Health Risks:** It is known to cause severe skin burns and eye damage.<sup>[2]</sup>
- **Recommended Precautions:** Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

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## References

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